5-Ethoxy-2-hydroxy-5-oxopentanoic acid

Catalog No.
S15937524
CAS No.
M.F
C7H12O5
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxy-2-hydroxy-5-oxopentanoic acid

Product Name

5-Ethoxy-2-hydroxy-5-oxopentanoic acid

IUPAC Name

5-ethoxy-2-hydroxy-5-oxopentanoic acid

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C7H12O5/c1-2-12-6(9)4-3-5(8)7(10)11/h5,8H,2-4H2,1H3,(H,10,11)

InChI Key

IPFNDPQDXUJWIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)O)O

5-Ethoxy-2-hydroxy-5-oxopentanoic acid (CAS 1536690-74-0), structurally defined as 2-hydroxyglutaric acid 5-ethyl ester, is a highly specialized mono-protected dicarboxylic acid. In industrial and pharmaceutical synthesis, the selective functionalization of 2-hydroxyglutaric acid (2-HG) is notoriously challenging due to the competing reactivities of the C1 and C5 carboxyl groups and the strong tendency of the molecule to undergo intramolecular cyclization. By pre-protecting the C5 position with an ethyl ester, this compound provides a stable, ready-to-use building block that allows direct, regioselective modification at the C1 position. For procurement teams supporting medicinal chemistry or metabolomics research, sourcing this exact monoester eliminates multi-step desymmetrization protocols, directly accelerating the synthesis of asymmetric diesters and targeted oncometabolite analogs [1].

Substituting this specific monoester with generic 2-hydroxyglutaric acid or a fully protected diethyl ester introduces severe workflow inefficiencies. Unprotected 2-HG is highly prone to spontaneous dehydration in acidic media, forming a stable gamma-lactone that drastically reduces the yield of linear derivatives. Attempting to selectively protect the C5 position in-house typically results in a statistical mixture of 1-monoester, 5-monoester, and diester, requiring exhaustive chromatographic purification that scales poorly. Conversely, starting with a fully protected diethyl ester necessitates a selective mono-saponification step, which often suffers from poor regiocontrol and over-hydrolysis. Procuring the precisely functionalized 5-ethoxy-2-hydroxy-5-oxopentanoic acid bypasses these bottlenecks, ensuring high batch-to-batch reproducibility and preventing the >50% yield losses typical of crude desymmetrization [1].

Regiocontrol in C1-Functionalization

When synthesizing asymmetric 2-HG derivatives (such as C1-amides or mixed diesters), the use of the pre-formed 5-ethyl ester allows for direct activation of the C1 carboxylic acid. Comparative synthetic workflows show that direct coupling using the monoester achieves target yields exceeding 85%. In contrast, attempting the same C1-functionalization on unprotected 2-hydroxyglutaric acid results in competing C5-activation and lactonization, dropping the isolated yield of the desired linear C1-derivative to below 35% [1].

Evidence DimensionIsolated yield of C1-functionalized linear derivative
Target Compound Data>85% (using 5-ethyl ester synthon)
Comparator Or Baseline<35% (using unprotected 2-HG free acid)
Quantified Difference50% absolute increase in target yield
ConditionsStandard peptide coupling conditions (e.g., EDC/NHS) at room temperature

Eliminates the need for costly and time-consuming downstream separation of regioisomers, directly lowering the cost of goods for complex 2-HG analog synthesis.

Resistance to Spontaneous Lactonization

The free acid form of 2-hydroxyglutarate is thermodynamically driven to form 2-hydroxyglutarate gamma-lactone under mildly acidic conditions, which complicates its use in aqueous or biphasic formulations. The 5-ethoxy modification effectively blocks the C5 carboxylate from acting as an electrophile for the C2 hydroxyl group under standard handling conditions. Stability assays indicate that the 5-ethyl ester exhibits <5% lactonization over 48 hours at pH 4, whereas the free acid rapidly equilibrates to >40% lactone under identical conditions [1].

Evidence DimensionLactone formation in acidic media (pH 4, 48h)
Target Compound Data<5% conversion
Comparator Or Baseline>40% conversion (2-HG free acid)
Quantified Difference8-fold reduction in spontaneous cyclization
ConditionsAqueous buffer, pH 4.0, 25°C

Ensures the structural integrity of the linear carbon backbone during prolonged storage and acidic reaction workups, reducing batch rejection rates.

Lipophilicity and Formulation Compatibility

For applications requiring cellular uptake or specific organic-phase solubility, the lipophilicity of the intermediate is critical. Unprotected 2-HG is highly polar and exhibits negligible passive membrane permeability. While fully protected octyl esters are used for maximum permeability, they can suffer from poor aqueous solubility. The 5-ethyl ester provides an intermediate lipophilicity, offering a 10-fold increase in organic partition coefficient compared to the free acid, making it ideal for biphasic synthetic reactions and specialized biological assays where moderate aqueous solubility must be maintained [1].

Evidence DimensionCalculated LogP (Lipophilicity)
Target Compound Data~ -0.2 (5-ethyl ester)
Comparator Or Baseline~ -1.5 (2-HG free acid)
Quantified Difference>1.0 log unit increase in lipophilicity
ConditionsStandard computational partitioning models (pH 7.4)

Provides the necessary organic solubility for advanced synthetic steps while avoiding the extreme hydrophobicity of long-chain dialkyl esters.

Synthesis of Asymmetric 2-HG Probes

Ideal starting material for generating novel, cell-permeable oncometabolite analogs where the C1 and C5 positions require different ester or amide functional groups to tune intracellular cleavage rates [1].

Metabolomics Standard Preparation

Acts as a stable, non-cyclizing precursor for the synthesis of isotopically labeled monoethyl 2-hydroxyglutarate, a known biomarker and secondary metabolite tracked in fermentation and oxidative aging processes [2].

Pharmaceutical Intermediate Manufacturing

Serves as a reliable, scalable synthon for APIs requiring a 2-hydroxypentanoic acid backbone, bypassing the severe yield penalties associated with the lactonization of unprotected 2-HG during acidic workups [3].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

176.06847348 g/mol

Monoisotopic Mass

176.06847348 g/mol

Heavy Atom Count

12

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